5-Methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol
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Overview
Description
5-Methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol: is a synthetic organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a methoxy group, a phenyl group, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Phenol: The phenol moiety is coupled with the pyrimidine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it useful in biochemical research.
Fluorescent Probes: Due to its phenolic structure, it can be used as a fluorescent probe in biological assays.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Anticancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: The compound can be a precursor in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an antagonist to certain receptors, blocking their signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent bioactive molecule .
Comparison with Similar Compounds
- 4-Methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol
- 5-Methoxy-2-[5-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol
- 5-Methoxy-2-[5-phenyl-6-(difluoromethyl)pyrimidin-4-yl]phenol
Comparison:
- Binding Affinity: The trifluoromethyl group in 5-Methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol enhances its binding affinity compared to similar compounds with fewer fluorine atoms.
- Chemical Stability: The presence of the methoxy group provides additional stability to the compound, making it more resistant to degradation.
- Biological Activity: The unique combination of functional groups in this compound results in distinct biological activities, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
5-methoxy-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-12-7-8-13(14(24)9-12)16-15(11-5-3-2-4-6-11)17(18(19,20)21)23-10-22-16/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGPXFKFNFQCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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